molecular formula C14H13FO B8175258 (3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol

(3'-Fluoro-4-methyl-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8175258
M. Wt: 216.25 g/mol
InChI Key: NKGYBXVLAUWRFL-UHFFFAOYSA-N
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Description

(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core substituted with a fluoro group at the 3’ position, a methyl group at the 4 position, and a methanol group at the 3 position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and halides.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Hydrocarbons.

    Substitution: Various substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of (3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-Fluoro-4-methyl-[1,1’-biphenyl]-3-yl)methanol is unique due to the presence of the methanol group at the 3 position, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets and pathways, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[5-(3-fluorophenyl)-2-methylphenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO/c1-10-5-6-12(7-13(10)9-16)11-3-2-4-14(15)8-11/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGYBXVLAUWRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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